molecular formula C9H6BrNO3S B2700597 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid CAS No. 101774-29-2

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid

Cat. No.: B2700597
CAS No.: 101774-29-2
M. Wt: 288.12
InChI Key: DVRQIWFOAHDBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an acetic acid moiety attached to the 3rd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including bacterial infections and cancer. The compound’s ability to inhibit specific enzymes and pathways is of particular interest .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound's molecular formula is C9H7BrNO3SC_9H_7BrNO_3S, with a molecular weight of approximately 292.12 g/mol. Its structure features a benzothiazole ring, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2-hydroxybenzothiazole with acetic acid derivatives under controlled conditions. The process often utilizes catalysts to enhance yield and selectivity .

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
Melanoma (M-14)54.15
Breast (HLB-100)126.15
Colon (SW-620)49.23

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways require further investigation.

Anti-inflammatory Activity

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties. A study utilizing the carrageenan-induced paw edema model in rats showed significant reduction in paw volume:

CompoundReduction (%)Reference
DS643.75
DS540.41
DS1238.30

These results suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Studies suggest that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Pathways : The modulation of cytokine release and inhibition of pro-inflammatory mediators may contribute to its anti-inflammatory effects.

Case Studies

A notable study highlighted the synthesis and biological evaluation of several benzothiazole derivatives, including the target compound. The findings indicated a correlation between structural modifications and enhanced biological activity, underscoring the importance of chemical structure in pharmacological efficacy .

Properties

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRQIWFOAHDBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.